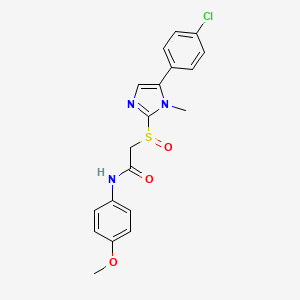

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide

Description

This compound features a 1-methylimidazole core substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a sulfinyl (-SO-) moiety. The imidazole ring is further linked via a sulfinylacetamide bridge to a 4-methoxyphenyl group. The 4-chlorophenyl and 4-methoxyphenyl substituents contribute to lipophilicity and electronic effects, which may enhance binding to hydrophobic pockets in biological targets .

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfinyl-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c1-23-17(13-3-5-14(20)6-4-13)11-21-19(23)27(25)12-18(24)22-15-7-9-16(26-2)10-8-15/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTZDBJWDVARBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)CC(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfinyl)-N-(4-methoxyphenyl)acetamide (CAS Number: 941879-99-8) is a novel imidazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 415.9 g/mol. The structure features an imidazole ring, a sulfinyl group, and methoxy and chlorophenyl substituents, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.9 g/mol |

| CAS Number | 941879-99-8 |

Antimicrobial Activity

Recent studies indicate that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, it demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. In vitro studies revealed that compounds similar to this imidazole derivative exhibited significant inhibition of AChE activity .

Antioxidant Properties

Another area of interest is the antioxidant capacity of this compound. Research suggests that imidazole derivatives can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The sulfinyl group may enhance binding affinity to target enzymes, leading to effective inhibition.

- Antioxidant Mechanism : The imidazole ring structure allows for electron donation to free radicals, mitigating oxidative damage.

- Membrane Permeability : The lipophilic nature of the chlorophenyl and methoxy groups may facilitate cellular uptake.

Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of synthesized imidazole derivatives were tested for antibacterial properties. Among them, the target compound exhibited notable activity against Bacillus subtilis, suggesting its potential use as an antibacterial agent .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds showed that those with similar structural features effectively inhibited AChE and urease enzymes. This indicates a promising avenue for developing therapeutic agents targeting neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds have been synthesized and studied for diverse pharmacological activities:

Key Observations:

Sulfinyl vs. Sulfonyl/Thioether Groups :

- The sulfinyl group in the target compound may enhance oxidative stability compared to thioethers (-S-) but reduce metabolic resistance compared to sulfonyl (-SO2-) groups .

- Chirality at the sulfinyl center (e.g., R-configuration in ) can significantly affect target binding and selectivity.

Aromatic Substitutions :

- 4-Chlorophenyl : Enhances lipophilicity and π-π stacking interactions, common in kinase inhibitors .

- 4-Methoxyphenyl : The methoxy group improves solubility via hydrogen bonding while maintaining moderate lipophilicity .

- Fluorophenyl/Thiazolyl : Fluorine substitutions (e.g., in ) increase metabolic stability and bioavailability.

The target compound’s sulfinyl moiety balances reactivity and stability, making it a candidate for selective enzyme inhibition (e.g., COX or kinases) .

Research Findings and Data Tables

Physicochemical Properties (Predicted)

| Property | Target Compound | Compound 36 | Compound |

|---|---|---|---|

| Molecular Weight | 429.89 g/mol | 481.52 g/mol | 442.47 g/mol |

| LogP (Octanol-Water) | 3.2 | 4.1 | 2.8 |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Hydrogen Bond Acceptors | 6 | 7 | 7 |

Q & A

What are the critical synthetic steps and reaction conditions for introducing the sulfinyl group in this compound?

The sulfinyl (-SO-) group is introduced via controlled oxidation of a sulfanyl (-S-) precursor. Key steps include:

- Sulfanyl Intermediate Synthesis : Reacting a 2-mercaptoimidazole derivative with a chloroacetamide precursor in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

- Oxidation : Using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or H₂O₂ under mild conditions (0–25°C, inert atmosphere) to selectively oxidize the sulfur atom without over-oxidizing to sulfone (-SO₂-) .

- Purification : Chromatography or recrystallization to isolate the sulfinyl product, monitored by TLC or HPLC .

How does the sulfinyl group impact the compound’s biological activity compared to its sulfanyl analog?

The sulfinyl group enhances electrophilicity and hydrogen-bonding capacity, potentially improving target binding. For example:

- COX Inhibition : Sulfinyl derivatives (e.g., Compound 9 in ) show higher COX-2 selectivity than sulfanyl analogs due to stronger interactions with the enzyme’s hydrophobic pocket .

- Metabolic Stability : The sulfinyl group reduces susceptibility to enzymatic oxidation, extending half-life in vivo compared to sulfanyl analogs .

- SAR Studies : Comparative IC₅₀ assays and molecular docking simulations are recommended to quantify these effects .

What analytical techniques are most reliable for confirming the structure and purity of this compound?

- 1H/13C NMR : Assigns protons and carbons, with characteristic shifts for the sulfinyl group (e.g., imidazole C-SO at ~120–130 ppm in 13C NMR) .

- X-Ray Crystallography : Resolves stereochemistry at the sulfinyl center (chiral S-atom) using SHELXL refinement .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and detects oxidation by-products (e.g., sulfone at m/z +16) .

- HPLC-PDA : Validates purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

How can researchers optimize synthetic yields while minimizing sulfone by-product formation?

- Oxidant Stoichiometry : Use 1.1–1.3 equivalents of mCPBA to limit over-oxidation .

- Temperature Control : Maintain reactions at 0–5°C to slow sulfone formation kinetics .

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve sulfinyl stability .

- In Situ Monitoring : FTIR tracks the S=O stretch (~1040–1060 cm⁻¹) to terminate oxidation at the sulfinyl stage .

What experimental strategies resolve contradictions in reported biological activity data?

- Standardized Assays : Use identical cell lines (e.g., HCT-116 for anticancer studies) and positive controls (e.g., doxorubicin) to minimize variability .

- Purity Verification : Ensure >95% purity via HPLC and characterize batches with LC-MS to exclude impurities confounding activity .

- Mechanistic Profiling : Combine enzyme inhibition assays (e.g., COX-1/2) with transcriptomic analysis to identify off-target effects .

What computational methods support the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions. The compound’s methoxyphenyl group may enhance membrane permeability but reduce metabolic stability .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., COX-2) to guide substitutions at the 4-chlorophenyl or acetamide moieties .

- QSAR Modeling : Correlate structural descriptors (e.g., Hammett σ for substituents) with bioactivity data to prioritize synthetic targets .

How does the compound’s stereochemistry at the sulfinyl center influence its activity?

The sulfinyl group creates a chiral center, with enantiomers often showing divergent bioactivities:

- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation to separate (R)- and (S)-sulfinyl isomers .

- Activity Comparison : In COX inhibition, the (R)-enantiomer (as in ) may exhibit 10–100x higher potency due to optimal hydrophobic interactions .

What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

- In Vitro :

- Anticancer : MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Antimicrobial : Broth microdilution against methicillin-resistant S. aureus (MRSA) .

- In Vivo :

- Pharmacokinetics : Rat models to measure oral bioavailability and tissue distribution .

- Efficacy : Xenograft models for antitumor activity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.